Product packaging for 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one(Cat. No.:CAS No. 57615-54-0)

1,3-Dimethoxy-5-methyl-9H-xanthen-9-one

Cat. No.: B11769079
CAS No.: 57615-54-0
M. Wt: 270.28 g/mol
InChI Key: BQUUZXJIPJEAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-5-methyl-9H-xanthen-9-one (CAS 57615-54-0) is a high-purity xanthone derivative supplied for research applications. This compound belongs to the xanthone class, a dibenzo-gamma-pyrone scaffold recognized as a privileged structure in medicinal chemistry due to its ability to display diverse biological activities from a rigid core . Xanthones are extensively investigated for their antimicrobial potential. Research indicates that structurally similar compounds, such as other methyl- and methoxy-substituted xanthones, demonstrate significant in vitro activity against a range of bacterial and fungal strains, including clinical dermatophytes and multidrug-resistant bacteria . The specific substitution pattern of methoxy and methyl groups on the xanthone core is a key determinant of biological activity, influencing the compound's interaction with microbial targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this building block for developing novel antimicrobial agents and conducting structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B11769079 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one CAS No. 57615-54-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57615-54-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

1,3-dimethoxy-5-methylxanthen-9-one

InChI

InChI=1S/C16H14O4/c1-9-5-4-6-11-15(17)14-12(19-3)7-10(18-2)8-13(14)20-16(9)11/h4-8H,1-3H3

InChI Key

BQUUZXJIPJEAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthesis of Xanthenone Scaffolds

Natural Sources and Distribution of Xanthenones

By early 2016, approximately 2000 natural xanthones had been identified. mdpi.com Plants are the most prolific source, accounting for nearly 80% of these compounds. Fungi and lichens contribute about 15% and 5%, respectively. mdpi.commdpi.com

Xanthones are prominently found in several families of higher plants. researchgate.netresearchgate.net The Guttiferae (also known as Clusiaceae) and Gentianaceae families are particularly rich sources. nih.gov Other families where these compounds are prevalent include Hypericaceae, Moraceae, and Polygalaceae. researchgate.netfrontiersin.org For instance, the first natural xanthone (B1684191) derivative, gentisin, was isolated from the roots of Gentiana lutea (Gentianaceae) in 1821. nih.gov The Hypericaceae family, particularly the genus Hypericum (St. John's Wort), is well-known for producing xanthones, often in response to fungal infections. nih.govnih.gov

Plant FamilyGenus/Species ExampleExample of Isolated Xanthones
GentianaceaeGentiana lutea, Centaurium erythraea, Swertia chirataGentisin, Swertianolin nih.govfrontiersin.orgnih.gov
Guttiferae (Clusiaceae)Garcinia mangostana, Calophyllum canum, Pentaphalangium solomonseα-Mangostin, Jacareubin, Osajaxanthone rsc.orgrsc.orgnih.gov
HypericaceaeHypericum perforatum, Hypericum androsaemumcis-Kielcorin, Hyperixanthone A frontiersin.orgnih.gov
PolygalaceaePolygala sibirica, Polygala cyparissiasSibiricaxanthones, 1,7-dihydroxy-2,3-dimethoxy xanthone researchgate.netnih.gov
Moraceae-Various prenylated xanthones researchgate.net

Fungi and lichens are significant, though less prevalent than plants, sources of xanthones. mdpi.comnottingham.ac.uk The biosynthetic pathways in these microorganisms are distinct from those in higher plants. mdpi.comnih.gov In lichens, which are symbiotic organisms of fungi and algae, xanthone biosynthesis proceeds via the polyacetate/polymalonate pathway. mdpi.commdpi.com Fungal genera such as Aspergillus and Penicillium are known producers of xanthones. nih.govmdpi.com For example, the first prenylated xanthone, tajixanthone, was isolated from the fungus Aspergillus stellatus. nih.gov

TypeGenus/Species ExampleExample of Isolated Xanthones
FungiAspergillus stellatus, Penicillium patulum, Chalara sp.Tajixanthone, Griseoxanthone C, Chalaniline B nih.govmdpi.comnih.gov
LichensLecanora dispersa2,7-dichlorolichexanthone mdpi.com

The marine environment is an increasingly recognized source of novel xanthone structures. nih.govmdpi.comresearchgate.net A vast majority of bioactive marine xanthones have been isolated from marine-derived fungi, particularly those of the Aspergillus genus. nih.govnih.gov These fungi are often found in marine sediments or as endophytes associated with macroorganisms like sponges, algae, and corals. nih.govnih.gov From 2010 to 2021, around 100 xanthones were isolated from marine sources, with 51 being new natural compounds. mdpi.com

Biosynthetic Pathways Leading to Xanthenone Formation

The formation of the xanthenone scaffold occurs through distinct biosynthetic routes that vary between higher plants and lower organisms like fungi and lichens. nih.gov In plants, it is a mixed pathway involving both the shikimate and acetate-malonate pathways, whereas in fungi and lichens, the core is derived entirely from polyketides via the acetate-malonate pathway. mdpi.comnih.gov

In higher plants, the shikimate pathway is fundamental to the biosynthesis of aromatic compounds and provides the precursors for one of the two aromatic rings (Ring B) of the xanthone scaffold. nih.govresearchgate.net This pathway begins with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through several intermediates to produce aromatic amino acids. frontiersin.orgwikipedia.orgnih.gov

The plant xanthone pathway can proceed through two main routes:

L-phenylalanine-dependent pathway: Observed in families like Hypericaceae, this route utilizes the aromatic amino acid L-phenylalanine. nih.govfrontiersin.org

L-phenylalanine-independent pathway: Found in the Gentianaceae family, this route uses an earlier intermediate from the shikimate pathway. nih.govfrontiersin.org

Both routes converge to form a key benzophenone (B1666685) intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comfrontiersin.orgnih.gov This intermediate then undergoes a regioselective oxidative coupling to form the central tricyclic xanthone ring system, yielding core precursors like 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are further modified to produce the vast diversity of plant-derived xanthones. nih.govfrontiersin.orgnih.gov

The acetate-malonate pathway (also known as the polyketide pathway) plays a crucial role in the biosynthesis of xanthones in all producing organisms. mdpi.comijrpr.com Its role, however, differs significantly between plants and microorganisms.

In Higher Plants: This pathway contributes the precursors for the second aromatic ring (Ring A) of the xanthone scaffold. nih.govresearchgate.net The biosynthesis involves the condensation of a shikimate-derived starter unit (like 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA from the acetate-malonate pathway to form the benzophenone intermediate. researchgate.netresearchgate.net

In Fungi and Lichens: The xanthone core is derived entirely from the acetate-malonate pathway. mdpi.comnih.gov The process involves the cyclization of a single polyketide chain, which is formed by the successive condensation of acetyl-CoA and malonyl-CoA units. mdpi.com This polyketide chain folds in a specific manner and undergoes cyclizations (likely through a benzophenone intermediate) to yield the final xanthone structure. mdpi.commdpi.com

Hybrid Biosynthetic Routes

The formation of the core xanthenone structure, a dibenzo-γ-pyrone, in higher plants is a prime example of a hybrid biosynthetic pathway. researchgate.netnih.gov This process merges precursors from two fundamental metabolic routes: the acetate-malonate (polyketide) pathway and the shikimate pathway. researchgate.netnih.gov

Detailed biosynthetic studies have elucidated that these two pathways are responsible for different parts of the final xanthone skeleton. researchgate.net Ring A (carbons 1-4) of the scaffold is derived from the acetate-malonate pathway, a common route for the biosynthesis of polyketides. nih.gov Conversely, Ring B (carbons 5-8) originates from the shikimate pathway, which is the source of aromatic amino acids and other aromatic compounds in plants and microorganisms. nih.govnih.gov

The shikimate pathway itself offers further branching. It can proceed through an L-phenylalanine-dependent route, as observed in the Hypericaceae family, or an L-phenylalanine-independent route, which is characteristic of the Gentianaceae family. nih.govfrontiersin.org Both routes converge on the formation of a key benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. nih.govfrontiersin.org This intermediate is then subjected to a regioselective oxidative intramolecular coupling, which cyclizes the molecule to form the foundational tricyclic xanthone ring system. nih.gov

In contrast to the hybrid pathway in plants, the biosynthesis of the xanthone core in fungi and lichens is derived entirely from the polyketide pathway. nih.gov

Table 1: Overview of Xanthenone Biosynthetic Pathways
Organism GroupBiosynthetic RoutePrecursor PathwaysKey IntermediateResulting Structural Component
Higher Plants (e.g., Gentianaceae, Hypericaceae)HybridAcetate-Malonate (Polyketide) Pathway2,3′,4,6-tetrahydroxybenzophenoneRing A
Shikimate PathwayRing B
Fungi and LichensNon-HybridPolyketide PathwayPolyketide chainEntire Xanthone Core

Advanced Isolation Methodologies for Natural Xanthenones

The extraction and purification of specific xanthenones from complex natural matrices have been significantly enhanced by the development of advanced isolation methodologies. These techniques offer substantial improvements over conventional methods like maceration and Soxhlet extraction, providing greater efficiency, reduced solvent consumption, and shorter processing times. scielo.brnih.gov

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, leading to the rapid rupture of plant cell walls and the efficient release of target compounds. scielo.br MAE has been successfully applied for the extraction of xanthones from Garcinia mangostana (mangosteen). scielo.brnih.gov Optimized conditions for MAE, including irradiation time, solvent-to-solid ratio, and ethanol (B145695) concentration, can significantly enhance the yield of antioxidant-rich xanthone extracts. researchgate.netnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. youtube.com This process generates powerful physical forces that disrupt cell structures, enhancing mass transfer and facilitating the extraction of intracellular components into the solvent. youtube.comnih.gov UAE is noted for being an economical and effective method, capable of extracting xanthones at lower temperatures and in shorter times compared to traditional methods. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 offers advantages such as high diffusivity and low viscosity, allowing for efficient penetration into the sample matrix. nih.gov The selectivity of SFE can be modified by adjusting pressure and temperature, or by adding a co-solvent like ethanol, which has been shown to significantly improve the extraction yield of xanthones from mangosteen pericarp. nih.govresearchgate.net

Advanced Chromatographic Techniques: Following extraction, purification is crucial. Modern chromatography is indispensable for isolating individual xanthenones.

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used to separate and purify compounds from a mixture. rjptonline.org It is widely employed for the final purification of xanthones, yielding highly pure compounds for structural elucidation and bioactivity studies. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of samples. nih.govmdpi.com It has proven particularly effective for separating closely related and isomeric xanthones that are difficult to resolve using conventional HPLC. nih.gov The combination of an efficient initial extraction method like MAE followed by HSCCC purification has been shown to be a powerful strategy for obtaining pure xanthones like α-mangostin and γ-mangostin. nih.gov

Table 2: Comparison of Advanced vs. Conventional Extraction Techniques for Xanthenones
TechniquePrincipleKey AdvantagesReference
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid heating and cell wall disruption.Reduced extraction time, lower solvent consumption, higher efficiency. scielo.brresearchgate.net
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to break cell walls and enhance mass transfer.Economical, effective at low temperatures, preserves thermo-labile compounds, rapid. nih.govnih.gov
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (e.g., CO2) as a selective solvent.High selectivity, environmentally friendly ("green"), prevents degradation of compounds. nih.govnih.gov
Conventional (Maceration/Soxhlet)Relies on solvent diffusion over a long period, often with heating.Simple setup, low cost. scielo.brnih.gov

Mechanistic Insights into the Biological Activities of 1,3 Dimethoxy 5 Methyl 9h Xanthen 9 One and Analogs

Molecular and Cellular Mechanisms of Action

The diverse pharmacological profile of xanthone (B1684191) derivatives stems from their ability to interact with a multitude of biological macromolecules, leading to the modulation of critical cellular processes. nih.gov

Xanthone derivatives have been identified as potent inhibitors of several key enzymes involved in disease pathogenesis. Their inhibitory action is a cornerstone of their therapeutic potential. nih.govnih.gov

Kinases and Topoisomerases: The anticancer activity of xanthones is partly attributed to their ability to inhibit protein kinases and topoisomerases, enzymes crucial for cell proliferation and DNA replication. nih.gov The furanoxanthone derivative, psorospermin, for instance, is a potent and irreversible topoisomerase II poison, highlighting the potential of this chemical class to disrupt cancer cell division. nih.govnih.gov

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its overactivity is linked to conditions like gout. orientjchem.orgnih.govwikipedia.org A variety of xanthone derivatives have been synthesized and evaluated as a novel class of xanthine oxidase inhibitors. nih.gov Molecular docking studies suggest these compounds bind effectively to the enzyme's active site. nih.govorientjchem.org

α-Amylase and α-Glucosidase: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes. ipb.pt Numerous natural and synthetic xanthones have demonstrated significant inhibitory activity against these enzymes. nih.govresearchgate.net Studies show that xanthones typically exhibit stronger inhibition against α-glucosidase compared to α-amylase. ipb.ptresearchgate.net The specific substitution pattern on the xanthone scaffold plays a crucial role in modulating this inhibitory activity. researchgate.net For example, derivatives bearing a catechol moiety have been identified as particularly active inhibitors. researchgate.net Kinetic analyses have revealed that these compounds can act via competitive, non-competitive, or mixed inhibition mechanisms depending on their structure. ipb.ptnih.govresearchgate.net

Table 1: Inhibition of Carbohydrate-Hydrolyzing Enzymes by Xanthone Analogs

CompoundTarget EnzymeInhibitory Activity (IC₅₀)Inhibition TypeReference
γ-mangostinα-AmylaseActive InhibitorCompetitive ipb.pt
α-mangostinα-GlucosidaseActive InhibitorNon-competitive ipb.pt
γ-mangostinα-GlucosidaseMore active than on α-amylaseNon-competitive ipb.pt
Hydroxylated Xanthone 2cα-AmylaseMost Active of SeriesCompetitive researchgate.net
Hydroxylated Xanthone 3bα-AmylaseMost Active of SeriesCompetitive researchgate.net
Hydroxylated Xanthone 2cα-Glucosidase< 10 µMNon-competitive researchgate.net
Hydroxylated Xanthone 3bα-Glucosidase< 10 µMNon-competitive researchgate.net
Hydroxylated Xanthone 3cα-Glucosidase< 10 µMNon-competitive researchgate.net

TMPKmt: While certain heterocyclic compounds have been investigated as inhibitors of Mycobacterium tuberculosis thymidine (B127349) monophosphate kinase (TMPKmt), there is currently a lack of specific research in the reviewed literature detailing the inhibitory activity of xanthone derivatives against this particular enzyme. nih.govnih.gov

The xanthone framework is recognized for its ability to interact with a wide range of protein receptors, which contributes to its diverse biological activities. nih.gov However, detailed studies on the specific binding dynamics of 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one or its close analogs with receptors such as adenosine (B11128) receptors, ROCK enzymes, histamine (B1213489) H1, and 5-hydroxytryptamine 2A are not extensively covered in the available scientific literature. The broad binding capability suggests potential interactions, but further targeted research is required to elucidate these specific receptor modulation mechanisms.

The planar and aromatic nature of the xanthone core makes it an ideal candidate for interacting with DNA, a mechanism central to the cytotoxic effects of many anticancer agents. nih.govacs.orgnih.gov

Intercalation and Groove Binding: Spectrophotometric and viscosity measurements have shown that xanthone derivatives can bind to calf thymus DNA, with the planar xanthone ring intercalating between the DNA base pairs. nih.gov Furthermore, synthetic xanthones have been specifically engineered to bind to G-quadruplex (G4) DNA structures, which are prevalent in the promoter regions of oncogenes. nih.govacs.org The binding model for these derivatives often involves the rigid xanthone core stacking onto the terminal G-tetrad of the G4 structure, while flexible side chains interact with the DNA grooves. nih.govacs.orgmdpi.com This dual interaction contributes to the stable binding and stabilization of the G4 DNA-compound complex. nih.govacs.org

Electrostatic Interactions: The introduction of positively charged functional groups, often amines, into the side chains of xanthone derivatives can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further enhancing binding affinity. mdpi.com

Xanthones exert significant influence over fundamental cellular pathways that regulate cell growth, proliferation, and death.

Anti-Proliferative Signaling and Cell Cycle Regulation: A broad range of natural and synthetic xanthone derivatives demonstrate potent anti-proliferative and cytotoxic activity against various human tumor cell lines. researchgate.netnih.govnih.gov This activity is highly dependent on the substitution pattern of the xanthone skeleton. nih.gov Mechanistically, these compounds can halt the cell cycle at different phases; for example, certain derivatives have been shown to arrest cells in the G2/M or S phase, thereby preventing cell division. nih.govresearchgate.net

Apoptosis Induction: Beyond inhibiting proliferation, xanthones are known to actively induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.netnih.gov This pro-apoptotic effect is a key component of their anticancer activity. nih.gov Studies have shown that xanthone derivatives can trigger apoptosis by activating the caspase cascade, including key executioner proteins like caspase-3, -8, and -9. researchgate.net They can also modulate the balance of pro- and anti-apoptotic proteins, for instance, by increasing the level of the pro-apoptotic protein Bax while reducing levels of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1. researchgate.net

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Xanthone derivatives have been shown to interfere with these processes. nih.govnih.gov Research indicates that these compounds can impair the motility and invasive potential of cancer cells. nih.govnih.gov One of the underlying mechanisms is the inhibition of matrix metalloproteinases (MMPs), such as MMP-7 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. researchgate.net

Xanthones possess significant immunomodulatory properties, particularly through their effects on macrophages, which are central players in the inflammatory response. phcogrev.comphcogrev.com

Macrophage Activation and Cytokine Production: Xanthone derivatives can regulate the functional state of macrophages, often dampening excessive inflammatory responses. phcogrev.commdpi.com They have been shown to inhibit the production of key pro-inflammatory mediators in macrophages stimulated by agents like lipopolysaccharide (LPS). mdpi.comnih.gov

Inhibition of TNF-α and NO Production: A hallmark of the anti-inflammatory activity of xanthones is their ability to suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. nih.govresearchgate.netmdpi.com Numerous studies have reported that various xanthones, including natural products like α-mangostin, significantly inhibit LPS-induced NO production, with IC₅₀ values often in the low micromolar range. nih.gov This inhibition is often dose-dependent. researchgate.netmdpi.com In addition to TNF-α, these compounds can also reduce the expression and secretion of other pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.comnih.gov

Table 2: Immunomodulatory Effects of Xanthone Analogs on Macrophages

Compound/DerivativeCell ModelEffectReference
Delpyxanthone ARAW264.7Inhibition of NO Production (IC₅₀ = 14.5 µM) nih.gov
Gerontoxanthone IRAW264.7Inhibition of NO Production (IC₅₀ = 28.2 µM) nih.gov
α-mangostinRAW264.7Inhibition of NO Production (IC₅₀ = 21.7 µM) nih.gov
Various XanthonesRAW264.7Reduced TNF-α, IL-1β, IL-6 mRNA expression mdpi.com
α-mangostinLPS-stimulated macrophagesAttenuated production of TNF-α, IL-1β, IL-6 nih.gov

Metabolic Pathway Regulation (e.g., Insulin (B600854) Sensitivity, Glucose Metabolism via AMPK and PPARs)

Xanthones have demonstrated potential in modulating key metabolic pathways, thereby influencing insulin sensitivity and glucose metabolism. news-medical.net The major molecular targets for the antidiabetic effects of xanthones include AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). news-medical.net Evidence suggests that these compounds can help maintain glucose homeostasis by enhancing insulin sensitivity and promoting cellular glucose uptake. news-medical.net

The insulin-sensitizing effects of xanthones are partly due to their ability to improve the function of pancreatic beta-cells. news-medical.net For instance, some naturally occurring xanthones have been shown to protect beta-cells from apoptosis induced by cytokines. news-medical.net In preclinical models of diabetes mellitus, alpha mangostin and other xanthones have been observed to improve insulin tolerance by increasing the expression of PPAR-γ in adipocytes. scilit.com The activation of PPARγ is a key mechanism for improving insulin sensitivity.

Furthermore, studies on γ-mangostin, a well-known xanthone, have revealed its antihyperglycemic properties in diabetic mice. researchgate.net Molecular docking analyses have identified AMPK and PPARγ as potential binding targets for γ-mangostin, suggesting a mechanism for its blood glucose-lowering effects. researchgate.net The activation of AMPK is crucial for cellular energy homeostasis and can lead to increased glucose uptake and utilization. By targeting these critical regulators of metabolism, xanthone analogs exhibit promise as agents for managing metabolic disorders.

In Vitro Biological Activity Profiling

The diverse biological activities of this compound and its analogs have been extensively profiled through a variety of in vitro assays. These studies have revealed significant potential in several therapeutic areas, including antimicrobial, antineoplastic, antioxidant, anti-inflammatory, and antidiabetic applications.

The xanthone scaffold has been identified as a promising framework for the development of new antimicrobial agents. Various derivatives have shown efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

Antibacterial and Antifungal Activity:

Analogs of this compound have demonstrated notable antibacterial and antifungal properties. For example, 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one has exhibited activity against a panel of seven bacterial strains. nih.gov Another analog, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one, showed potent inhibitory effects on the growth of dermatophyte clinical strains with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov Furthermore, 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one displayed promising antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov In terms of antifungal activity, 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one revealed potent fungistatic and fungicidal activity against dermatophyte strains, with MIC values ranging from 4 to 8 µg/mL. nih.gov

CompoundMicroorganismMIC (µg/mL)
3,4-dihydroxy-1-methyl-9H-xanthen-9-oneTrichophyton rubrum FF516
3,4-dihydroxy-1-methyl-9H-xanthen-9-oneMicrosporum canis FF116
3,4-dihydroxy-1-methyl-9H-xanthen-9-oneEpidermophyton floccosum FF916
2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-oneTrichophyton rubrum4-8
2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-oneMicrosporum canis4-8
2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-oneEpidermophyton floccosum4-8

Antitubercular Activity:

Certain xanthone derivatives have also been investigated for their activity against Mycobacterium tuberculosis. Prenylated xanthones, in particular, have shown strong inhibitory effects. Alpha- and beta-mangostins and garcinone B exhibited significant activity against M. tuberculosis with a MIC value of 6.25 µg/mL. researchgate.net The structural features essential for this high activity appear to be tri- and tetra-oxygenated xanthones with specific substitutions. researchgate.net Other synthetic xanthone derivatives have also shown high percentage inhibition of M. tuberculosis growth in primary assays. researchgate.net For example, some 2-xanthone derivatives displayed up to 98% inhibition. researchgate.net

The cytotoxic potential of xanthone derivatives against various cancer cell lines has been a major focus of research. The anticancer activity is influenced by the type, number, and position of functional groups on the xanthone framework. nih.gov

Numerous studies have reported the IC50 values of xanthone analogs against a range of human cancer cell lines. For instance, a novel prenylated xanthone isolated from Garcinia mangostana demonstrated moderate to strong anticancer activity against several cell lines, including A549 (lung), PC-3 (prostate), and CNE-1 and CNE-2 (nasopharyngeal), with IC50 values ranging from 3.35 to 8.09 µM. mdpi.com Another study on ananixanthone derivatives showed anticancer activity against LS174T, SNU-1, and K562 cancer cell lines, with IC50 values in the range of 2.96–50.0 µg/mL. nih.gov It was also noted that methoxy (B1213986) substituents could enhance anticancer activity compared to hydroxyl substituents in some cases. nih.gov

CompoundCancer Cell LineIC50 (µM)
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0
KBv20030.0
1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-oneKB35.0
KBv20041.0
A novel prenylated xanthoneA549 (lung)4.84
PC-3 (prostate)6.21
SGC-7901 (gastric)8.09
CNE-1 (nasopharyngeal)3.35
CNE-2 (nasopharyngeal)4.01

The mechanisms underlying the antineoplastic activity of xanthones are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation. nih.gov

Xanthone derivatives are recognized for their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

The antioxidant capacity of xanthones has been quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) assays. nih.gov For example, certain 2-(aminomethyl)-9H-xanthen-9-one derivatives have demonstrated significant DPPH radical scavenging activity and ferric reducing power. nih.gov The presence of hydroxyl groups on the xanthone scaffold is a key determinant of their antioxidant potential. mdpi.com However, methoxy groups also play a role in modulating this activity. Studies on xanthones from Calophyllum brasiliense have shown their ability to scavenge superoxide, hydroxyl, and peroxynitrite radicals, thereby protecting against oxidative damage to DNA and proteins. nih.gov The antioxidant effects of some xanthones are also linked to their ability to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov

The anti-inflammatory properties of xanthones are well-documented and are mediated through their interaction with various inflammatory pathways. These compounds can modulate the production of key inflammatory mediators and enzymes.

Xanthone derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is often associated with the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.govnih.gov For example, 3,4-dihydroxy-2-methoxyxanthone, 1,3,5,6-tetrahydroxyxanthone, and 1,3,6,7-tetrahydroxyxanthone significantly inhibit NO production and reduce the mRNA expression of iNOS, TNF-α, IL-1β, IL-6, and COX-2 in RAW 264.7 macrophages. nih.gov The anti-inflammatory effects of some xanthones are also mediated through the modulation of signaling pathways like NF-κB and MAPK. mdpi.com

Beyond their effects on metabolic pathway regulation, xanthones have been investigated for specific antidiabetic mechanisms, with a primary focus on the inhibition of carbohydrate-digesting enzymes.

A significant body of research has highlighted the potential of xanthone derivatives as inhibitors of α-glucosidase, an enzyme crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting this enzyme, xanthones can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. researchgate.net A comprehensive review has documented the α-glucosidase inhibitory activity of over 280 xanthone analogs. nih.gov For example, α-mangostin has been shown to inhibit α-glucosidase with an IC50 value of 31.1 µM, significantly more potent than the standard drug acarbose. mdpi.com Other xanthone derivatives, such as 8-hydroxycudraxanthone G and morusignin I, have also been identified as modest α-glucosidase inhibitors with IC50 values of 76 µM and 84 µM, respectively. fao.org These findings underscore the potential of the xanthone scaffold in the development of novel therapeutic agents for the management of type 2 diabetes.

Anti-HIV Activity Mechanisms

The antiviral properties of xanthone derivatives, including analogs of this compound, have been a subject of scientific investigation, revealing specific mechanisms by which these compounds inhibit the human immunodeficiency virus (HIV). Research indicates that the xanthone scaffold is a "privileged structure" capable of a wide range of biological activities, including antiviral effects. mdpi.comnih.gov The primary anti-HIV mechanisms identified for this class of compounds involve the inhibition of crucial viral enzymes and the disruption of the viral life cycle.

A significant body of research points to the inhibition of HIV-1 reverse transcriptase (RT) as a principal mechanism of action for many xanthones. nih.govnih.gov The RT enzyme is fundamental for HIV replication, as it transcribes the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. mdpi.commdpi.com By inhibiting this enzyme, xanthones can effectively halt the viral replication process at an early stage. nih.gov

Studies on caged xanthones isolated from Garcinia hanburyi, such as desoxymorellin, morellic acid, gambogic acid, forbesione, hanburin, and dihydroisomorellin, have demonstrated anti-HIV-1 activity specifically through the inhibition of the reverse transcriptase enzyme. nih.govresearchgate.net Similarly, a study on various xanthones isolated from the stems and leaves of Cratoxylum cochinchinense also assessed their anti-HIV effects based on the inhibition of reverse transcriptase. nih.gov One investigation into synthetic pyranoxanthone analogs suggested a mechanism that differs from common non-nucleoside reverse transcriptase inhibitors (NNRTIs), indicating that these analogs may inhibit the DNA-dependent DNA polymerase activity of HIV-RT. nih.gov

Another identified mechanism is the inhibition of HIV-1-induced syncytium formation. mdpi.comnih.gov Syncytia are large, multinucleated cells formed by the fusion of HIV-infected cells with uninfected CD4+ T-lymphocytes, a process that contributes significantly to the depletion of these immune cells. Certain xanthone analogs, including dihydroisomorellin and 1,3,8-trihydroxy-2,4-dimethoxyxanthone, have shown the ability to inhibit this cell-fusion process. mdpi.comresearchgate.net

The effectiveness and cytotoxicity of these compounds are often evaluated to determine their therapeutic potential. The half-maximal effective concentration (EC₅₀) represents the concentration at which a compound shows 50% of its maximal inhibitory effect, while the half-maximal cytotoxic concentration (CC₅₀) is the concentration that kills 50% of host cells. A high selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is desirable for a potential antiviral agent.

Detailed research findings on the anti-HIV-1 activity of several xanthone analogs are presented below.

Table 1: Anti-HIV-1 Activity of Selected Xanthone Analogs

CompoundSource/TypeMechanismEC₅₀ (µM)CC₅₀ (µM)Reference
Cratocochinone ANatural (C. cochinchinense)Reverse Transcriptase Inhibition1.12>200.00 nih.gov
Cratocochinone BNatural (C. cochinchinense)Reverse Transcriptase Inhibition0.22>200.00 nih.gov
Cratocochinone CNatural (C. cochinchinense)Reverse Transcriptase Inhibition3.24>200.00 nih.gov
Cratocochinone DNatural (C. cochinchinense)Reverse Transcriptase Inhibition11.23>200.00 nih.gov
1,3,8-Trihydroxy-2,4-dimethoxyxanthoneNatural (C. arborescens)Syncytium Formation Inhibition17.9Not Reported mdpi.com
EuxanthoneNatural (C. arborescens)Syncytium Formation Inhibition18.8Not Reported mdpi.com
Morellic AcidNatural (G. hanburyi)Reverse Transcriptase Inhibition11Not Reported mdpi.com
Gambogic AcidNatural (G. hanburyi)Reverse Transcriptase Inhibition15Not Reported mdpi.com
DihydroisomorellinNatural (G. hanburyi)RT & Syncytium Inhibition42.3 (RT)Not Reported mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Substituted Xanthenones

Impact of Substitution Pattern on Biological Potency and Selectivity

The potency and selectivity of xanthone (B1684191) derivatives are significantly influenced by the substitution pattern on the xanthone nucleus. Research has consistently shown that the positions C-1, C-3, C-6, and C-8 are critical locations for substitutions that modulate biological activity. nih.govmdpi.com The nature, number, and placement of substituent groups on the two aromatic rings can dramatically alter the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.

For instance, the antiproliferative activity of xanthones is substantially influenced by the position and number of attached hydroxyl and prenyl groups. researchgate.net The growth inhibitory effect on human tumor cell lines has been shown to be dependent on the nature and position of substituents on the xanthone scaffold. Furthermore, the stereochemistry of the xanthones can also play a role in their biological activity.

The vasodilator effect of xanthones is also sensitive to the substitution pattern. The presence of an oxygenated group at position 4 is essential for achieving maximum vasodilator effect and increasing the potency of these compounds. nih.gov

Role of Specific Functional Groups and Their Position

The biological activities of xanthones are closely tied to the presence and position of specific functional groups on their core structure. Key functional groups that have been extensively studied for their impact on the pharmacological profile of xanthones include alkoxy, methyl, hydroxyl, halogen, pyran, furan, and prenyl groups. nih.govmdpi.com

Hydroxyl and Alkoxy Groups: The number and location of hydroxyl (OH) groups are crucial for the antioxidant and anticancer activities of xanthones. For instance, the presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold contributes significantly to their cytotoxicity. researchgate.net In terms of vasodilator activity, a hydroxyl group at position 4 improves the vasorelaxatory potential. nih.gov The substitution of a hydroxyl group with a methoxy (B1213986) (OCH3) group at position 4 has been shown to increase the potency of the vasodilator effect and alter the underlying mechanism of action. nih.gov

Prenyl and Geranyl Groups: Prenylation, the attachment of a prenyl group, is a key modification that often enhances the biological activity of xanthones. The presence of prenyl groups in key positions can influence physicochemical properties like lipophilicity, which in turn affects the interaction with biological targets. researchgate.net Specifically, prenylation at the C-8 position, as well as the presence of a geranyl (a longer isoprenoid chain) substituent, has been associated with interesting biological activities. mdpi.com These groups are particularly important for antibacterial activity, potentially by altering the properties of bacterial cell membranes. mdpi.com

Halogen Groups: The introduction of halogen atoms, such as bromine or chlorine, can significantly impact the antimicrobial activity of xanthones. Halogenated derivatives have generally been found to be promising antimicrobial agents. mdpi.com For example, the presence of two bromine atoms has been shown to play an important role in the antibacterial activity of certain xanthone derivatives. mdpi.com

Pyran and Furan Rings: The fusion of pyran or furan rings to the xanthone nucleus creates a new set of derivatives with distinct biological profiles. The presence of these heterocyclic rings can contribute to the spectrum of biological activity. nih.govmdpi.com For example, caged xanthones, which can be formed by the cyclization of isoprene groups with adjacent oxygen atoms to form a ring, are potential candidates for the development of novel antimicrobial agents. nih.gov

The following table summarizes the influence of various functional groups on the biological activities of xanthones:

Functional GroupPositionBiological ActivityReference
HydroxylC-1, C-3, C-6, C-8Antioxidant, Anticancer, Anti-inflammatory mdpi.com, nih.gov
HydroxylOrtho to carbonylCytotoxicity researchgate.net
HydroxylC-4Vasodilator nih.gov, nih.gov
MethoxyC-4Vasodilator (increased potency) nih.gov
PrenylC-8Antibacterial, Anti-inflammatory mdpi.com
Halogen (Br, Cl)VariousAntimicrobial mdpi.com
Pyran/FuranFused to scaffoldAntimicrobial mdpi.com, nih.gov, nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable tools for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are important for a particular biological response. mdpi.com

Several QSAR studies have been conducted on xanthone derivatives to understand the structural requirements for their various biological activities. For instance, a 3D-QSAR study on 14 xanthones as xanthine (B1682287) oxidase inhibitors was developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models. nih.govresearchgate.net The resulting models showed good predictive power, with a CoMFA model predicting a q² value of 0.613 and an r² value of 0.997, and the best CoMSIA model predicting a q² value of 0.608 and an r² value of 0.997. nih.govresearchgate.net Analysis of the contour maps from these models provided valuable insights into the steric, electrostatic, and hydrophobic requirements for enhanced inhibitory activity. researchgate.net

Another QSAR study focused on the monoamine oxidase A (MAO-A) inhibitory activity of a series of xanthones. nih.gov This study correlated the inhibitory activity with descriptors such as the E-state index, molecular connectivity, and shape descriptors. The resulting model, validated by the leave-one-out method, demonstrated its usefulness for prediction with an r² of 0.847. nih.gov

QSAR models have also been employed to investigate the antiplasmodial activity of xanthone derivatives against Plasmodium falciparum. ugm.ac.id A linear regression method was used to establish a QSAR model for 16 xanthone derivatives, and the resulting model was validated for its accuracy and predictive power. ugm.ac.id

SAR for Specific Biological Responses

Anticancer Activity: The anticancer activity of xanthones is highly dependent on their substitution patterns. The presence of hydroxyl and prenyl groups, and their specific placement on the xanthone core, significantly influences their cytotoxic effects against various cancer cell lines. researchgate.net For example, a hydroxyl group positioned ortho to the carbonyl group is a key contributor to cytotoxicity. researchgate.net The addition of an aminoalkyl moiety has also been found to be critical for anticancer activity, likely through enhanced DNA binding. mdpi.com Furthermore, the introduction of a 2-epoxypropyl group on a 1,3-dihydroxyxanthone backbone drastically improved its inhibitory activity against topoisomerase I and II, enzymes crucial for DNA replication in cancer cells. mdpi.com

The table below showcases the impact of specific substitutions on the anticancer activity of xanthone derivatives against various cell lines.

Compound/SubstitutionCell Line(s)EffectReference
1,3,8-trihydroxy-2-prenylxanthoneHepG2, HCT-116, A549, BGC823, MDA-MB-231Potent antitumor activity researchgate.net
1,3-dihydroxyxanthone with 2-epoxypropyl group at C-1MCF-7, HeLaDrastically improved IC50 values mdpi.com
Xanthone with dimethylamino side-chainECA109, SGC7901, GLC-82Enhancement of anticancer activity mdpi.com
3,6-disubstituted aminocarboxymethoxy moietyPC-3, MDA-MB-231, AsPC-1, A549, HCT-116High anticancer activity, cell cycle arrest, apoptosis induction mdpi.com

Antimicrobial Activity: The structural features of xanthones play a crucial role in their antimicrobial efficacy. The 1,3,6,7-tetraoxygenated xanthone skeleton is particularly active against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of two isoprene groups, as seen in α-mangostin, contributes to excellent antimicrobial activity. nih.gov Prenylation, especially at the C-8 position, and hydroxylation at C-6 are important for optimal antibacterial activity, likely by altering the bacterial cell membrane's permeability. mdpi.com Halogenation has also been identified as a key strategy for enhancing antimicrobial properties, with brominated derivatives showing significant promise. mdpi.com

Vasodilator Activity: The vasodilator effects of xanthones are also governed by their substitution patterns. An oxygenated group at the C-4 position is crucial for achieving a maximal vasodilator response and increasing potency. nih.gov For instance, both 4-hydroxyxanthone and 4-methoxyxanthone are more potent vasodilators than the parent 9-xanthenone. nih.gov The substitution of the hydroxyl group at C-4 with a methoxy group not only increases potency but also shifts the mechanism of action from blocking L-type calcium channels to increasing nitric oxide production and activating K+ channels. nih.gov In contrast, a hydroxyl group at position 1 appears to decrease the vasodilator effect. nih.gov

Advanced Analytical and Characterization Methodologies for Xanthenone Research

Spectroscopic Techniques for Structural Elucidaion (Beyond Basic Identification)

Spectroscopic methods are indispensable in determining the intricate structural features of xanthenone compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information that, when combined, allows for unambiguous structure confirmation.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, key signals include singlets for the methyl group (at approximately δ 2.84 ppm) and two methoxy (B1213986) groups (around δ 3.86 and 3.89 ppm). redalyc.org The aromatic protons appear as doublets in the region of δ 6.29-6.67 ppm. redalyc.org For this compound, one would expect to observe distinct signals for the two methoxy groups and the methyl group, likely appearing as sharp singlets in the upfield region of the spectrum. The aromatic protons would exhibit a specific splitting pattern in the downfield region, characteristic of the substitution pattern on the xanthenone core.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For xanthone (B1684191) structures, the carbonyl carbon (C-9) typically resonates at a significantly downfield chemical shift. unsri.ac.id The carbon atoms of the methoxy groups in this compound would be expected to appear in the range of 55-60 ppm. scielo.org.za The aromatic carbons would produce a series of signals in the 100-160 ppm range, with their precise chemical shifts influenced by the positions of the methoxy and methyl substituents. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to correlate the proton and carbon signals, further confirming the structural assignments. redalyc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 8.0 m
OCH₃ (C1) 3.8 - 4.0 s
OCH₃ (C3) 3.8 - 4.0 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (C9) > 170
Aromatic C-O 155 - 165
Aromatic C-C/C-H 90 - 145
OCH₃ 55 - 60

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for the analysis of polar compounds like xanthones. The mass spectrum of a related compound, 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, has been used in its structural confirmation. redalyc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of fragments such as methyl or methoxy groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the xanthenone core, typically in the region of 1650-1755 cm⁻¹. mdpi.com Other characteristic bands would include those for C-O stretching of the methoxy groups and aromatic C-H stretching vibrations. scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is related to the extent of conjugation. Xanthones typically exhibit characteristic absorption bands in the UV-Vis region. mdpi.com The UV spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the conjugated aromatic system. The positions and intensities of these bands are influenced by the nature and position of the substituents on the xanthenone scaffold.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural product extracts. High-performance methods offer excellent resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be used for its identification, while the peak area provides quantitative information.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers high sample throughput and is suitable for the analysis of less volatile compounds. For this compound, HPTLC can be used for qualitative analysis and for monitoring the progress of a reaction or the purity of a sample. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase of appropriate polarity would be selected to achieve separation. The position of the spot corresponding to the compound, represented by its retardation factor (Rf value), can be used for its identification.

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Hyphenated analytical techniques represent a powerful approach in chemical analysis, combining the separation power of chromatography with the detection and identification capabilities of spectroscopy. ijpsjournal.comijarnd.com Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of complex mixtures, including natural product extracts where xanthenone derivatives are often found. nih.govresearchgate.net This technique couples a liquid chromatograph, typically a High-Performance Liquid Chromatography (HPLC) system, with a mass spectrometer. actascientific.com

The process begins with the injection of a sample into the HPLC, where its components are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). For a compound like this compound, a reverse-phase column (e.g., C18) would typically be used, where separation is based on polarity.

After separation, the analyte flows from the HPLC column into the mass spectrometer's ion source. Here, molecules are ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that minimize fragmentation and preserve the molecular ion. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). ijarnd.com The detector records the abundance of each ion, generating a mass spectrum.

The primary output for this compound would be its molecular ion peak, corresponding to its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, aiding in the determination of its elemental composition. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint that is invaluable for confirming the identity of the compound. lcms.cz

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound

ParameterValue / Description
Chromatography SystemUHPLC
ColumnReverse-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile PhaseGradient elution with Water (0.1% Formic Acid) and Acetonitrile
Ionization ModePositive Electrospray Ionization (ESI+)
Molecular FormulaC16H14O4
Exact Mass270.0892
Expected [M+H]+ Ion (m/z)271.0965
Key MS/MS Fragments (Hypothetical)Loss of methyl group (-CH3), loss of methoxy group (-OCH3), cleavage of the xanthenone ring

X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the exact molecular conformation of a compound like this compound. Furthermore, it reveals how individual molecules are arranged within the crystal lattice, a study known as crystal packing analysis. nih.gov

The process requires a high-quality single crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic positions are determined.

For xanthenone derivatives, the core structure is expected to be largely planar due to its fused aromatic ring system. researchgate.net X-ray analysis would confirm this planarity and detail any minor deviations. It would also precisely locate the positions of the methoxy and methyl substituents relative to the xanthenone core.

Table 2: Representative Crystallographic Data for a Substituted Xanthenone Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5°
Volume (V)1045 Å3
Molecules per Unit Cell (Z)4
Calculated Density1.45 g/cm3
Key Intermolecular Interactionsπ–π stacking, C-H···O hydrogen bonds

Note: The data in this table is illustrative and based on known structures of similar heterocyclic compounds for reference purposes.

Advanced Extraction and Sample Preparation Methods

The isolation of specific secondary metabolites like this compound from natural sources, such as fungi or plants, is a critical first step in their analysis and characterization. nih.govnih.gov Traditional methods like maceration and Soxhlet extraction, while effective, often suffer from drawbacks such as long extraction times, high consumption of organic solvents, and potential degradation of thermolabile compounds. phytojournal.com To overcome these limitations, several advanced extraction techniques have been developed. numberanalytics.com

Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency ultrasound (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, disrupting cell walls and enhancing the penetration of the solvent into the sample matrix. This leads to significantly increased extraction efficiency and reduced processing time. numberanalytics.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample. Polar molecules within the sample absorb microwave energy, causing rapid internal heating. This creates a localized pressure buildup within the cells, leading to the rupture of the cell walls and the release of target compounds into the solvent. MAE is known for its high speed and reduced solvent usage compared to conventional methods. phytojournal.comnumberanalytics.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. The selectivity of SFE can be finely tuned by modifying the pressure and temperature, and the solvent can be easily removed by depressurization, leaving a solvent-free extract. numberanalytics.com

These modern techniques offer substantial improvements in terms of speed, efficiency, and environmental impact, making them highly suitable for the preparation of samples for detailed xanthenone research. researchgate.net

Table 3: Comparison of Extraction Methods for Natural Products

MethodPrincipleTypical Extraction TimeSolvent ConsumptionAdvantages
Soxhlet ExtractionRepeated washing with distilled solvent6-24 hoursHighThorough extraction, well-established
Ultrasound-Assisted (UAE)Acoustic cavitation15-60 minutesLow to ModerateFast, efficient at room temperature, low cost
Microwave-Assisted (MAE)Dielectric heating5-30 minutesLowVery fast, high efficiency, reduced solvent use
Supercritical Fluid (SFE)Solvation with supercritical fluid (e.g., CO2)30-120 minutesVery Low (recyclable)Highly selective, solvent-free product, ideal for sensitive compounds

Computational Chemistry and in Silico Modeling of 1,3 Dimethoxy 5 Methyl 9h Xanthen 9 One and Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For xanthone (B1684191) derivatives, this has been applied to understand their interactions with various proteins and DNA.

Molecular docking simulations have been employed to predict the binding affinities of xanthone analogs to various protein targets. These predictions are often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction.

For instance, in studies of acetylcholinesterase (AChE) inhibitors, a potent synthetic xanthone derivative (designated as 5a) exhibited a strong predicted binding energy of -12.32 kcal/mol researchgate.net. In another study, modified derivatives of alpha-mangostin, a naturally occurring xanthone, showed high docking scores against β-tubulin, with one derivative achieving a score of -10.56 kcal/mol nih.gov. These studies suggest that the xanthone scaffold can form stable complexes with protein targets.

Xanthone AnalogProtein TargetPredicted Binding Affinity (kcal/mol)
Xanthone Derivative (5a)Acetylcholinesterase (AChE)-12.32 researchgate.net
1,6-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-oneβ-Tubulin-10.56 nih.gov
Alpha-mangostinβ-Tubulin-10.18 nih.gov
3-(4-phenylbutoxy)-9H-xanthen-9-one (23)Acetylcholinesterase (AChE)Not explicitly stated, but shown to bind effectively nih.govnih.gov

Docking studies provide detailed information about the specific interactions between a ligand and the amino acid residues within the active site of an enzyme. For xanthone analogs, these interactions are crucial for their inhibitory activity.

In the case of acetylcholinesterase, a 3-O-substituted xanthone derivative, 3-(4-phenylbutoxy)-9H-xanthen-9-one, was predicted to bind to the active site through extensive π–π stacking interactions with the side chains of Trp86 and Tyr337 nih.govnih.gov. Additionally, hydrogen bonding with a water molecule in the active site and a π-π interaction with Tyr72 were observed nih.gov. Another study on a different xanthone derivative targeting AChE highlighted the importance of multiple electrostatic, hydrophobic, and Van der Waals interactions with key residues in the active site for potent inhibition researchgate.net.

Xanthone AnalogEnzyme TargetKey Interacting ResiduesInteraction Type
3-(4-phenylbutoxy)-9H-xanthen-9-oneAcetylcholinesterase (AChE)Trp86, Tyr337π–π stacking nih.govnih.gov
3-(4-phenylbutoxy)-9H-xanthen-9-oneAcetylcholinesterase (AChE)Tyr72π–π interaction nih.gov
Xanthone Derivative (2g)Acetylcholinesterase (AChE)Not specifiedπ–π stacking, hydrogen bonding, π-alkyl interaction tandfonline.com

Computational studies have also been used to analyze the interaction between xanthone derivatives and DNA. The planar structure of the xanthone core makes it a suitable candidate for intercalation between DNA base pairs. While specific docking studies for 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one are not detailed, research on its analogs supports this binding mode. In silico analyses have been used to complement experimental findings that suggest xanthone derivatives can insert their planar ring system into the DNA helix.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. These models can then be used as 3D queries to screen large compound databases for novel, structurally diverse molecules with the potential for similar activity.

Ligand-based pharmacophore models are developed from a set of known active molecules, assuming they share common chemical features responsible for their interaction with a common target.

A notable example is the development of a five-point pharmacophore model for a series of 42 xanthone analogs that act as monoamine oxidase-A (MAO-A) inhibitors appconnect.in. The best-performing model, designated AAARR, consisted of three hydrogen bond acceptor (A) features and two aromatic ring (R) features appconnect.in. This model was statistically significant and successfully used to predict the activity of other xanthone derivatives, demonstrating its utility in identifying key structural requirements for MAO-A inhibition appconnect.in.

Structure-based pharmacophore models are derived from the three-dimensional structure of a target-ligand complex, typically determined by X-ray crystallography or NMR. These models define the key interaction points between the ligand and the active site of the biological target.

This approach has been applied to discover novel inhibitors for various targets. For example, a structure-based pharmacophore model was generated from the crystal structure of the ROS-1 tyrosine kinase in complex with its inhibitor mdpi.com. Such a model, which includes features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, can then be used to screen databases for new compounds that fit the defined spatial and chemical constraints of the active site. This methodology is applicable to xanthone derivatives when a high-resolution structure of their biological target is available. Both ligand- and structure-based pharmacophore models have been employed to screen natural product databases to identify novel xanthine (B1682287) oxidase inhibitors nih.gov.

Scaffold Hopping and Library Design Applications

Scaffold hopping is a pivotal strategy in modern medicinal chemistry aimed at identifying novel molecular core structures (scaffolds) that maintain or improve upon the biological activity of a known active compound. uniroma1.itbhsai.orgresearchgate.net This approach facilitates the generation of new chemical entities with potentially enhanced properties, such as improved potency, better selectivity, favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and novel intellectual property positions. uniroma1.itnih.gov The fundamental principle is to replace the central framework of a molecule while preserving the essential three-dimensional arrangement of functional groups responsible for biological activity. researchgate.net

For the xanthenone core, which is a privileged scaffold in many biologically active compounds, these computational techniques are particularly valuable. researchgate.net The design of novel libraries based on the this compound scaffold involves in silico methods to explore diverse chemical space. For instance, starting with a bioactive xanthone, computational tools can be used to design a library of derivatives by introducing various substituents or modifying the core itself. nih.gov This process led to the successful synthesis of aminated xanthones designed as potential p53-activating agents. nih.gov Similarly, structure-activity relationship (SAR) studies on caged xanthone derivatives have been used to virtually design novel compounds with potential anticancer activity. nih.gov These methods allow researchers to filter vast virtual libraries to select promising candidates for synthesis and biological testing, thereby accelerating the discovery of new leads. scielo.org.mxsteeronresearch.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are indispensable tools for investigating the molecular properties of this compound and its analogs at the electronic level. Density Functional Theory (DFT) is a widely used method for studying the electronic structure, geometry, and reactivity of these compounds. researchgate.netresearchgate.net DFT calculations provide insights into reaction mechanisms and help correlate molecular structure with biological activity. researchgate.net For example, DFT has been employed to study the interaction of xanthene derivatives with DNA, helping to understand their binding mechanisms and potential side effects. srce.hr

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study molecules in their electronically excited states. mdpi.comresearchgate.net This method is crucial for predicting and interpreting UV-Vis absorption spectra and understanding the photophysical behavior of xanthenone derivatives. aps.orgresearchgate.net TD-DFT simulations have been extensively used to predict the excited state properties of chromophores, including those with a xanthenone core, which is vital for designing materials for applications like organic light-emitting diodes (OLEDs). aps.org The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional, and various functionals are benchmarked to provide reliable predictions for excitation energies. aps.org

Electronic Structure Analysis (HOMO/LUMO)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. rsc.org

DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. researchgate.netrsc.org A smaller HOMO-LUMO gap suggests higher reactivity and is associated with a bathochromic (red) shift in the UV-Vis absorption spectrum. For xanthenone derivatives, the distribution of HOMO and LUMO densities can reveal the regions of the molecule most involved in electronic transitions. For instance, in many organic chromophores, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting moiety. This spatial separation is a key feature in designing molecules with specific electronic and optical properties. aps.org

Table 1: Conceptual Frontier Orbital Energies for a Xanthenone Derivative

OrbitalCalculated Energy (eV)Description
LUMO+1-1.5Higher energy unoccupied orbital
LUMO-2.1Lowest Unoccupied Molecular Orbital; electron-accepting region
HOMO-6.0Highest Occupied Molecular Orbital; electron-donating region
HOMO-1-6.8Lower energy occupied orbital
HOMO-LUMO Gap 3.9 Indicator of chemical stability and reactivity

Excited State Properties and Photophysical Behavior

The photophysical behavior of this compound, including its absorption and emission characteristics, is determined by its excited state properties. TD-DFT is the primary computational tool for investigating these properties. mdpi.comaps.org Upon absorption of light, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). The nature of this excited state, whether it has nπ* or ππ* character, influences its subsequent behavior. For 2,3-dimethoxy-9H-xanthen-9-one, the lowest energy triplet excited state was assigned a ππ* configuration based on experimental and computational data. researchtrends.net

The presence of methoxy (B1213986) groups significantly influences the electronic spectra and excited-state dynamics. researchgate.net Quantum chemical calculations have shown that in the excited state, a noticeable charge transfer can occur from the methoxy group to the carbonyl group of the xanthenone core. researchgate.net The excited state can deactivate through several pathways, including fluorescence (emission from S₁), intersystem crossing (ISC) to a triplet state (T₁), and subsequent phosphorescence or non-radiative decay. Laser flash photolysis studies on dimethoxy-xanthenone derivatives have characterized their triplet excited states, measuring properties like lifetime and reactivity towards quenchers. researchtrends.net These studies are essential for understanding the mechanisms of photo-induced reactions and designing photosensitizers. nih.gov

Molecular Structure Optimization

A fundamental step in any computational chemistry study is the optimization of the molecular structure to find its lowest energy conformation. mdpi.com For this compound, this is typically achieved using DFT methods, such as B3LYP, often paired with a basis set like 6-31G* or higher. srce.hrnih.gov This process calculates the forces on each atom and adjusts their positions iteratively until a stationary point on the potential energy surface is reached, corresponding to a stable 3D structure. mdpi.comnih.gov

The optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which are essential for calculating other molecular properties, such as vibrational frequencies and electronic spectra. nih.gov Comparing the computationally optimized structure with experimental data, if available (e.g., from X-ray crystallography), serves as a validation of the chosen theoretical method. najah.edu For xanthenone analogs, DFT-optimized geometries have shown good agreement with experimental structures, confirming the reliability of these computational approaches. researchgate.netnajah.edu

Table 2: Conceptual Optimized Geometric Parameters for the Xanthenone Core

ParameterAtom(s)Typical Calculated Value
Bond LengthC=O (carbonyl)1.25 Å
Bond LengthC-O (ether)1.37 Å
Bond LengthC-C (aromatic)1.40 Å
Bond AngleC-O-C (ether)118°
Bond AngleC-C-C (in benzene (B151609) ring)120°

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. steeronresearch.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, stability, and interactions of molecules in a biological environment. steeronresearch.com

For this compound, MD simulations can be applied to understand its behavior in various contexts. For example, if the compound is a potential drug candidate, MD simulations can model its interaction with a target protein, revealing the stability of the binding pose identified by molecular docking and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net These simulations can also be used to study the compound's behavior in different solvents or its ability to permeate a model cell membrane, providing insights into its pharmacokinetic properties. nih.gov While specific MD studies on this exact molecule are not prevalent, the methodology is widely applied to similar heterocyclic compounds in drug discovery to refine binding affinities and understand mechanisms of action. researchgate.net

Computational ADMET Prediction Methodologies (Focus on Predictive Models)

In drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the development process to avoid late-stage failures. steeronresearch.commemphis.edu In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties for virtual compounds like this compound before their synthesis. nih.govnih.govresearchgate.net

These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate a compound's structural or physicochemical properties with its biological activity or a specific ADMET endpoint. nih.govnih.gov Machine learning algorithms, such as artificial neural networks (ANN) and support vector machines (SVM), are increasingly used to build robust predictive models from large datasets of experimental ADMET data. nih.gov For the xanthone class of compounds, in silico tools have been used to screen for properties like oral bioavailability (e.g., using Lipinski's Rule of Five), potential for metabolism by cytochrome P450 enzymes, and various toxicity risks like mutagenicity or cardiotoxicity. nih.govnih.govresearchgate.net Web-based platforms like ADMETlab and SwissADME provide access to a wide range of such predictive models, allowing for comprehensive profiling of drug candidates. nih.gov

Table 3: Key ADMET Parameters and In Silico Predictive Models

ADMET PropertyParameterPredictive Model/MethodSignificance
Absorption Human Intestinal Absorption (HIA)QSAR, Classification modelsPredicts oral bioavailability
Distribution Blood-Brain Barrier (BBB) PermeationQSAR, Physicochemical rulesIndicates potential for CNS activity or side effects
Metabolism CYP450 Inhibition (e.g., CYP2D6)Substrate-based models, DockingPredicts potential for drug-drug interactions
Excretion Renal ClearancePhysicochemical property modelsInfluences dosing regimen
Toxicity hERG InhibitionQSAR, Pharmacophore modelsAssesses risk of cardiotoxicity
Toxicity Mutagenicity (Ames test)Structural alerts, Classification modelsPredicts carcinogenic potential

Network Pharmacology and Target Prediction Studies

While specific network pharmacology or target prediction studies for this compound are not extensively available in the reviewed literature, a wealth of computational research on analogous xanthone structures provides significant insights into the potential biological targets and mechanisms of action for this class of compounds. These in silico approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis, have been instrumental in elucidating the multifaceted pharmacological profiles of xanthone derivatives.

Network pharmacology analyses on xanthones from Garcinia cowa have identified several key protein targets that are central to various cellular processes, particularly in the context of cancer. These studies have highlighted proteins such as Tumor Necrosis Factor (TNF), Catenin Beta-1 (CTNNB1), Proto-oncogene tyrosine-protein kinase Src (SRC), Nuclear factor kappa B p105 subunit (NFKB1), and the mammalian target of rapamycin (MTOR) as primary targets for certain bioactive xanthones like Rubraxanthone, Garcinone D, Norcowanin, Cowanol, and Cowaxanthone. arxiv.orgarxiv.org These findings suggest that xanthones can modulate crucial signaling pathways involved in inflammation, cell proliferation, and survival.

Further computational investigations have broadened the landscape of potential targets for xanthone derivatives. Molecular docking studies have indicated that some xanthones may exert their biological effects through interactions with a variety of receptors and enzymes implicated in cancer pathology. These include telomerase, cyclooxygenase-2 (COX-2), and cyclin-dependent kinase-2 (CDK2). nih.gov For instance, the binding of xanthone derivatives to these targets suggests a potential mechanism for their anticancer activities. nih.gov

In the realm of cancer therapy, the murine double minute 2 (MDM2)-p53 interaction has been identified as a promising target. In silico docking studies have been performed to predict the binding poses and residues involved in the potential disruption of this interaction by novel aminated xanthones, with some derivatives showing promising binding affinities. mdpi.com This suggests that certain xanthones could act as p53-activating agents by inhibiting its interaction with MDM2. mdpi.com

The application of QSAR modeling has further refined the understanding of the structural requirements for the biological activities of xanthones. These studies have successfully correlated the molecular structures of xanthone derivatives with their inhibitory activities against enzymes like monoamine oxidase A (MAO-A). nih.gov Pharmacophore modeling has also been employed to develop 3D-QSAR models, which have yielded statistically significant predictions for the MAO-A inhibitory potential of xanthones. appconnect.in

The versatility of the xanthone scaffold is further demonstrated by molecular docking studies exploring their potential as antimicrobial and anti-inflammatory agents. nih.gov Additionally, investigations into their role as androgen receptor antagonists for applications in prostate cancer have been conducted. chemoprev.org Other identified potential targets from in silico screening of xanthone derivatives include TTK, HER2, GR, NUDT5, MTHFS, and NQO2. researchgate.net

A summary of predicted targets and their associated pathways for various xanthone analogs is presented in the table below. It is important to note that these are predictions based on computational models and require experimental validation.

Predicted Protein TargetAssociated Signaling Pathway/Biological ProcessXanthone Analog(s) StudiedComputational Method
TNF, CTNNB1, SRC, NFKB1, MTORInflammation, Cell Proliferation, SurvivalRubraxanthone, Garcinone D, Norcowanin, Cowanol, CowaxanthoneNetwork Pharmacology
Telomerase, COX-2, CDK2Cancer PathobiologyNovel Xanthone DerivativesMolecular Docking
MDM2p53 Signaling PathwayAminated XanthonesMolecular Docking
Monoamine Oxidase A (MAO-A)Neurotransmitter MetabolismVarious Xanthone DerivativesQSAR, Pharmacophore Modeling
Androgen ReceptorAndrogen Signaling in Prostate CancerMangosteen-derived XanthonesMolecular Docking
TTK, HER2, GR, NUDT5, MTHFS, NQO2Various Cancer-related PathwaysHybrid Xanthone DerivativesVirtual Screening, Molecular Docking

These computational studies collectively underscore the promiscuous nature of the xanthone scaffold, capable of interacting with a diverse array of biological targets. This polypharmacological profile likely contributes to the broad spectrum of biological activities reported for this class of compounds. While direct evidence for this compound is pending, the extensive in silico research on its analogs provides a robust framework for predicting its potential biological activities and guiding future experimental investigations.

Future Directions and Emerging Research Avenues for 1,3 Dimethoxy 5 Methyl 9h Xanthen 9 One Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Key areas for development include:

Palladium-Catalyzed Reactions : These methods have become powerful tools in forming the core structures of complex molecules and could be adapted for xanthone (B1684191) synthesis. researchgate.net

Domino Reactions : Also known as tandem or cascade reactions, these processes allow for the formation of multiple chemical bonds in a single sequence, reducing waste and improving efficiency. researchgate.net

Benzyne Intermediates : The use of benzynes in cycloaddition reactions offers another innovative route to the xanthone core. researchgate.net

Microwave-Assisted Synthesis : This technique can accelerate reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. nih.gov

The goal is to create scalable, cost-effective, and sustainable routes that minimize waste and energy consumption, making 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one and its derivatives more accessible for extensive biological screening and development.

Synthetic ApproachTraditional Method CharacteristicsModern/Future Direction Characteristics
Key Reactions Friedel-Crafts acylation/alkylation, Ullmann condensation. wisconsin.edunih.govPalladium-catalyzed cross-coupling, domino reactions, cycloadditions. researchgate.net
Efficiency Often multi-step with low overall yields. wisconsin.eduFewer steps, higher yields, improved atom economy.
Conditions Harsh conditions, strong acids, high temperatures. wisconsin.eduMilder conditions, use of catalysts, potential for microwave assistance. nih.gov
Sustainability Generates significant chemical waste.Reduced waste (Green Chemistry principles), potential use of renewable starting materials.

Exploration of Undiscovered Biological Targets and Pathways

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netbenthamdirect.com While xanthones are broadly known for their antioxidant, anti-inflammatory, antimicrobial, and antitumor activities, the specific molecular targets and mechanisms of action for this compound remain largely unexplored. researchgate.netmdpi.comnih.gov

Future research should focus on:

Broad-Spectrum Screening : Testing the compound against large panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families to identify novel biological activities.

Pathway Analysis : Investigating its effects on key signaling pathways implicated in diseases such as cancer, neurodegeneration, and metabolic syndrome. mdpi.comnih.gov This includes pathways like Nrf2, which is involved in cellular antioxidant responses, and various inflammatory cascades. nih.gov

Antimicrobial and Antifungal Mechanisms : Beyond general activity, studies could delve into specific mechanisms, such as the inhibition of ergosterol biosynthesis in fungi, which is a target for many existing antifungal drugs. researchgate.net

Modulation of Macrophage Function : Investigating the compound's ability to influence macrophage polarization, phagocytosis, and cytokine production could reveal therapeutic potential in inflammatory diseases. phcogrev.com

Identifying novel targets and pathways will be crucial for understanding the full therapeutic potential of this compound and guiding the development of new medicines. phcogrev.com

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and in silico methods have become indispensable in modern drug discovery, offering ways to accelerate the identification and refinement of lead compounds while reducing costs. mdpi.comdanaher.com These approaches can be powerfully applied to the this compound scaffold for rational drug design and lead optimization.

Key computational strategies for future research include:

Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models can help predict the biological activity of newly designed analogues based on their physicochemical properties. yu.edu.jo This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

Molecular Docking : Docking simulations can predict how this compound and its derivatives bind to the active sites of specific protein targets. mdpi.comnih.gov This provides insights into the molecular interactions driving biological activity and can guide modifications to improve binding affinity and selectivity.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the compound when bound to its target, assessing the stability of the interaction over time. mdpi.com

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable drug-like characteristics early in the design process. mdpi.com

By integrating these computational methods, researchers can create a feedback loop of design, prediction, synthesis, and testing to efficiently optimize the xanthone scaffold, enhancing its therapeutic efficacy and minimizing undesirable properties. danaher.comnih.gov

Computational MethodApplication in Lead OptimizationPotential Outcome for Xanthone Research
QSAR Predicts biological activity based on chemical structure. yu.edu.joGuides the design of new derivatives with enhanced potency.
Molecular Docking Visualizes and scores binding interactions with a target protein. nih.govIdentifies key structural features for target affinity and selectivity.
Molecular Dynamics (MD) Simulates the movement and stability of the ligand-protein complex. mdpi.comConfirms the stability of binding interactions predicted by docking.
ADMET Prediction Forecasts pharmacokinetic and toxicity profiles. mdpi.comPrioritizes compounds with better drug-like properties for synthesis.

Integration of Omics Technologies in Mechanistic Studies

To move beyond identifying a single target and understand the broader biological impact of this compound, the integration of "omics" technologies is a critical future direction. frontiersin.org These high-throughput methods provide a global view of cellular processes, offering unbiased insights into the compound's mechanism of action. mdpi.com

Emerging research avenues using omics include:

Transcriptomics (RNA-Seq) : Analyzing changes in gene expression in cells treated with the compound can reveal which signaling pathways and cellular processes are activated or inhibited.

Proteomics : By identifying changes in protein levels and post-translational modifications, proteomics can uncover the direct and indirect protein targets of the compound. google.com

Metabolomics : This approach analyzes the global profile of small-molecule metabolites within a biological system. mdpi.com It can reveal how the compound alters cellular metabolism, which is particularly relevant for diseases like cancer and diabetes. mdpi.comglobenewswire.com

Combining these omics datasets can provide a comprehensive, systems-level understanding of the compound's effects, helping to generate new hypotheses about its mechanism of action and identify potential biomarkers for its activity. mdpi.comnih.gov

Potential for Derivatization into Fluorescent Probes and Chemical Tools

The inherent fluorescence of the xanthone scaffold presents an exciting opportunity for its development into chemical tools for biological research. wisconsin.eduacs.org By strategically modifying the this compound structure, it can be converted into fluorescent probes for imaging and sensing applications.

Future research in this area could involve:

Synthesis of Fluorescent Analogues : The introduction of specific functional groups can tune the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of the xanthone core. acs.org

Development of "Turn-On" Probes : Designing derivatives whose fluorescence is quenched but becomes activated upon binding to a specific ion, molecule, or enzyme. wisconsin.edu Such probes are valuable for detecting specific analytes in complex biological environments.

Bioimaging Applications : Attaching the fluorescent xanthone core to molecules that target specific cellular organelles or proteins would enable researchers to visualize these structures within living cells using fluorescence microscopy. researchgate.netfigshare.com

Click Chemistry : Using efficient and specific "click" reactions to conjugate the xanthone scaffold to various biomolecules, creating a panel of tools for bioconjugation and bioimaging. researchgate.netfigshare.com

The development of such probes from the this compound backbone would not only expand its utility but also contribute valuable new tools to the broader scientific community for studying cellular biology.

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one, and how do reaction conditions influence yields?

The compound can be synthesized via Friedel-Crafts acylation or cyclization of pre-functionalized phenolic precursors. A representative protocol involves treating 2-hydroxy-5-methoxyphenyl ketones with sulfuric acid as a cyclization agent, followed by methylation using dimethyl sulfate . Key parameters include temperature control (60–80°C), solvent choice (DMF or DMSO for solubility), and stoichiometric ratios of methylating agents. Yields typically range from 50–70%, with impurities arising from incomplete methylation or over-oxidation.

Q. How is structural characterization of this xanthone derivative performed, and what analytical benchmarks are critical?

  • NMR : 1H^1H NMR reveals distinct aromatic proton environments (e.g., δ 6.8–8.2 ppm for xanthene ring protons; δ 3.8–4.0 ppm for methoxy groups). 13C^{13}C NMR confirms carbonyl (δ ~180 ppm) and quaternary carbons .
  • MS : Electron ionization (EI-MS) shows fragmentation patterns, such as loss of methyl groups ([M-CH3_3]+^+) or methoxy radicals .
  • Elemental Analysis : Carbon and hydrogen percentages must align with theoretical values (e.g., C: 65.2%, H: 4.9% for C15_{15}H14_{14}O4_4) to confirm purity .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is sparingly soluble in ethanol and PBS (pH 7.2) but dissolves in DMF or DMSO (1–2 mg/mL). Storage at -20°C under inert atmosphere (argon) prevents oxidation of the xanthene core. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its redox behavior in photochemical applications?

The electron-donating methoxy groups enhance π-conjugation, lowering the HOMO-LUMO gap (evidenced by UV-Vis λmax_{max} ~350 nm). Cyclic voltammetry reveals quasi-reversible redox peaks at -1.2 V (reduction) and +1.5 V (oxidation vs. Ag/AgCl), suggesting potential as a redox mediator in photocatalytic systems . Computational studies (DFT) correlate these properties with charge distribution at the carbonyl and methoxy sites .

Q. What crystallographic challenges arise during single-crystal X-ray diffraction analysis, and how are they resolved?

  • Crystal Growth : Slow evaporation from acetone/chloroform mixtures yields suitable crystals. Twinning is common due to planar xanthene stacking; detwinning protocols using SHELXD or PLATON are employed .
  • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies C=O···H-O and π-π interactions, which stabilize the lattice. Disordered methoxy groups require constrained refinement in SHELXL .

Q. How can conflicting solubility data (e.g., ethanol insolubility vs. DMSO solubility) be reconciled for assay design?

Contradictions arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) identifies phase transitions, while dynamic light scattering (DLS) assesses aggregation in ethanol. For biological assays, pre-sonication in DMSO followed by dilution into aqueous buffers (≤1% DMSO) mitigates precipitation .

Q. What role does this compound play in modulating enzyme activity, and how is its binding affinity quantified?

In antimalarial studies, the xanthone core inhibits plasmodial cytochrome bc1_1 via competitive binding (Ki_i = 2.3 μM). Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate interactions, with ΔG = -8.2 kcal/mol indicating spontaneous binding . Methoxy substituents enhance lipophilicity (logP = 2.8), improving membrane permeability in in vitro models .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°C>70°C increases side products
Methylation AgentDimethyl sulfateExcess agent reduces oxidation
Solvent PolarityDMF > DMSOHigher polarity improves cyclization

Q. Table 2: Analytical Benchmarks for Purity Assessment

TechniqueCritical Signal/ValueAcceptable Deviation
1H^1H NMR3.85 ppm (OCH3_3)±0.05 ppm
HPLC (C18)Retention time = 12.3 min±0.2 min
Elemental Analysis%C = 65.2 ± 0.3>0.5% invalidates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.